Bis(4-fluoro-2-nitrophenyl) disulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

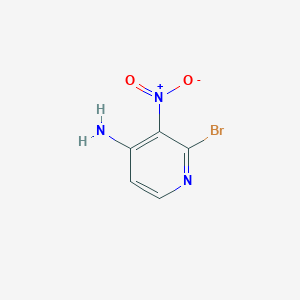

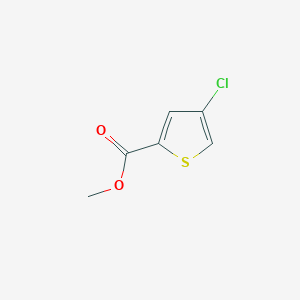

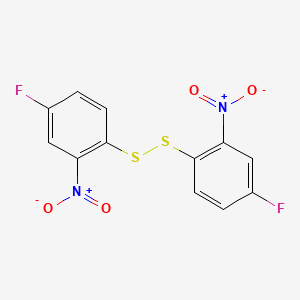

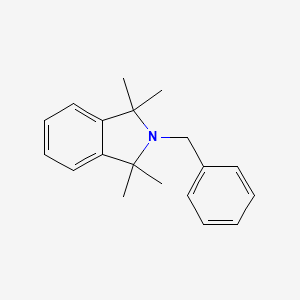

Bis(4-fluoro-2-nitrophenyl) disulfide , with the chemical formula C12H6F2N2O4S2 , is a compound characterized by its disulfide linkage between two 4-fluoro-2-nitrophenyl groups. It is a yellow crystalline solid with a molecular weight of 344.32 g/mol . The IUPAC name for this compound is 4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene .

Molecular Structure Analysis

The molecular structure of Bis(4-fluoro-2-nitrophenyl) disulfide consists of two 4-fluoro-2-nitrophenyl groups connected by a disulfide bridge. The compound’s planar aromatic ring system contributes to its stability and reactivity .

科学的研究の応用

Self-Healing Fluorescent Polyurethane Elastomers

Bis(4-fluoro-2-nitrophenyl) disulfide: is utilized in the synthesis of diols containing disulfide bonds, which are crucial for creating self-healing polyurethane elastomers . These elastomers can repair themselves under mild conditions and exhibit robust mechanical properties. The disulfide bonds provide dynamic behavior that is essential for the self-healing process. This application is significant in industries such as construction, clothing, furniture, medical materials, armaments, and packaging.

Infrared Spectroscopy and Crystal Growth

The compound has been used to grow crystal whiskers on a lead (Pb) layer from a supersaturated solution of p-nitrothiophenol . These whiskers preferentially grow on Pb but not on other substrates like Si, In, or Ag. This property is explored using electron microscopy and infrared spectroscopy, providing insights into the optimized structure of the molecule through ab initio calculations.

Electrophilic Cyclization Reactions

In synthetic chemistry, Bis(4-fluoro-2-nitrophenyl) disulfide serves as a reactant in electrophilic cyclization reactions involving 2-alkynylanisoles or alkynylanilines . This process is important for constructing complex molecular architectures, which can be applied in pharmaceuticals and material science.

Oxidative Chlorination to Sulfonyl Chlorides

The compound is involved in oxidative chlorination reactions that convert various substrates into sulfonyl chlorides . Sulfonyl chlorides are valuable intermediates in organic synthesis, used for further functional group transformations and in the production of sulfonamide-based drugs.

Arylation with Triarylbismuthanes

Bis(4-fluoro-2-nitrophenyl) disulfide: is used in arylation processes with triarylbismuthanes . This method is employed to introduce aryl groups into molecules, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Decarboxylative Cross-Coupling Reactions

The compound participates in decarboxylative cross-coupling reactions with dialkoxybenzoic acids . These reactions are pivotal for creating carbon-carbon bonds, which are the backbone of organic molecules. This application is crucial in the synthesis of complex organic molecules for various industrial applications.

Safety and Hazards

特性

IUPAC Name |

4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHDUSONWGHVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531063 |

Source

|

| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-fluoro-2-nitrophenyl) disulfide | |

CAS RN |

796-69-0 |

Source

|

| Record name | 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)